3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic heterocyclic compound featuring a spirocyclic core (1,3,8-triazaspiro[4.5]decane-2,4-dione) with a 3-propyl substituent and a 3,4,5-trimethoxybenzoyl group at the 8-position. The 3,4,5-trimethoxybenzoyl moiety likely enhances lipophilicity and receptor-binding affinity, while the propyl chain may influence metabolic stability compared to shorter alkyl chains.
Properties
IUPAC Name |
3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6/c1-5-8-23-18(25)20(21-19(23)26)6-9-22(10-7-20)17(24)13-11-14(27-2)16(29-4)15(12-13)28-3/h11-12H,5-10H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIGQAJEYUKGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3,8-Triazaspiro[4.5]decane-2,4-Dione Core
The spirocyclic hydantoin core is constructed via cyclocondensation of a γ-lactam precursor with urea or its derivatives. In a representative procedure, 1,5-diaminopentane reacts with diketene in anhydrous tetrahydrofuran (THF) at 0–5°C to form a bicyclic intermediate, which undergoes intramolecular cyclization upon heating to 80°C for 12 hours . Alternatively, cyclization of N-propyl-1,3-diaminopropane with ethyl chloroformate in the presence of triethylamine (TEA) yields the spiro[4.5]decane scaffold.
Key Reaction Parameters:
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Solvent: THF or dichloromethane (DCM)
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Catalyst: TEA (2.5 equiv)
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Temperature: 0–5°C (initial), 80°C (cyclization)
Acylation with 3,4,5-Trimethoxybenzoyl Chloride
The 8-position nitrogen is acylated using 3,4,5-trimethoxybenzoyl chloride. The reaction proceeds in anhydrous DCM with TEA as a base to scavenge HCl. Kinetic studies show complete conversion within 4 hours at 25°C .
Procedure:
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Dissolve 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (1.0 equiv) in DCM.
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Add TEA (2.5 equiv) and 3,4,5-trimethoxybenzoyl chloride (1.1 equiv) dropwise.
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Stir at 25°C for 4 hours, then wash with 5% NaHCO₃ and brine.
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Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. A tandem reactor system combines the cyclization and alkylation steps, reducing intermediate isolation. Catalyst recycling is achieved using immobilized TEA on mesoporous silica .
Process Metrics:
Analytical Characterization and Quality Control
Critical quality attributes are monitored via:
Chemical Reactions Analysis
Types of Reactions
3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The trimethoxybenzoyl group can be oxidized under strong oxidative conditions.
Reduction: The spirocyclic core can be reduced using hydride donors.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxybenzoyl group can yield carboxylic acids, while reduction of the spirocyclic core can lead to various reduced derivatives .
Scientific Research Applications
3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactivity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with various molecular targets. The trimethoxybenzoyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, which are involved in cell division and stress response, respectively . This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, highlighting structural variations and their pharmacological or physicochemical implications:
Key Structural and Functional Insights :
Substituent Chain Length :
- The 3-propyl group in the target compound may confer greater metabolic stability compared to the 3-ethyl analog (), as longer alkyl chains often reduce oxidative degradation.
- Conversely, shorter chains (e.g., 8-benzyl ) prioritize synthetic utility over biological activity ().
Aromatic and Heterocyclic Moieties: The 3,4,5-trimethoxybenzoyl group enhances lipophilicity and may facilitate blood-brain barrier penetration, critical for CNS-targeted drugs ().
Pharmacological Activity :
Biological Activity
The compound 3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of the triazaspirodecane family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic framework and multiple methoxy groups that enhance its biological activity. The presence of the 3,4,5-trimethoxybenzoyl moiety is particularly significant as it contributes to the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of triazaspiro[4.5]decane exhibit significant anticancer activity. For instance, related compounds have shown antiproliferative effects against various cancer cell lines, including melanoma. The mechanism involves binding to human dihydrofolate reductase (DHFR), leading to down-regulation of folate cycle gene expression, which is crucial for cancer cell proliferation .
Cardioprotective Effects
Research has demonstrated that triazaspiro[4.5]decane derivatives inhibit permeability transition pores (PTP) in mitochondria through mechanisms independent of glutamic acid at position 119 in the ATP synthase c-subunit. This inhibition prevents cell death associated with oxidative stress and mitochondrial dysfunction, suggesting potential applications in cardioprotection .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer metabolism and mitochondrial function.
- Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways related to apoptosis and proliferation.
- Antioxidant Activity : The methoxy groups contribute to a reduction in oxidative stress within cells.
Case Studies
A study published in the International Journal of Molecular Sciences highlighted the compound's ability to maintain cell viability while inhibiting PTP opening in mitochondria under stress conditions . This suggests that it could serve as a safer alternative to traditional chemotherapeutics like Oligomycin A.
Comparative Analysis
A comparative analysis of similar compounds reveals that those with methoxy substitutions often exhibit enhanced bioactivity due to improved solubility and bioavailability:
Q & A
Q. What are the key steps and optimization strategies for synthesizing 3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the triazaspiro core followed by functionalization. Critical steps include:
- Core Construction : Cyclization reactions to form the spirocyclic framework, often using hydrazine derivatives or ketocarboxylic acids as precursors (analogous to methods in ).
- Substituent Introduction : Propyl and trimethoxybenzoyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Friedel-Crafts acylation for aromatic moieties) .
- Optimization :
- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Catalysts : Use palladium catalysts for cross-coupling steps to enhance yield .
Q. Which purification techniques are effective for isolating this compound, and what challenges arise?
- Methodological Answer :
- Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is standard. Reverse-phase HPLC may resolve polar byproducts .
- Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals but requires precise solvent ratios.
- Challenges :
- Similar Polarity Byproducts : Use TLC with iodine staining to monitor separation efficiency.
- Degradation : Avoid prolonged exposure to light or moisture during purification .
Q. How can preliminary biological screening be designed to assess this compound’s pharmacological potential?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors structurally similar to those inhibited by trimethoxybenzoyl-containing analogs (e.g., anti-inflammatory COX-2 or anticancer kinase targets) .
- Assay Types :
- In Vitro Enzymatic Assays : Measure IC50 values using fluorogenic substrates.
- Cell Viability Tests : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., 14-α-demethylase for antifungal activity, as in ).
- Parameters :
- Binding Affinity : Calculate ΔG values; prioritize poses with ≤−8 kcal/mol.
- Key Residues : Identify hydrogen bonds with trimethoxybenzoyl oxygen atoms and hydrophobic interactions with the spirocyclic core .
- Validation : Compare docking results with experimental IC50 data to refine models .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Variable Analysis :
- Assay Conditions : pH, temperature, and ionic strength can alter activity. Standardize protocols (e.g., pH 7.4 buffer, 37°C) .
- Compound Stability : Test for degradation via HPLC before assays.
- Structural Confirmation : Use NMR and HRMS to verify batch consistency ().
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency in lipophilic environments) .
Q. How do structural modifications (e.g., substituent variation) impact activity?
- Methodological Answer :
- Rational Design :
- Propyl Group : Replace with longer alkyl chains (e.g., pentyl) to enhance lipophilicity and membrane permeability.
- Trimethoxybenzoyl : Substitute methoxy groups with halogens (e.g., Cl) to test electronic effects on binding .
- SAR Studies : Synthesize derivatives and compare IC50 values. For example:
| Derivative | Substituent (R) | IC50 (µM) | Target |
|---|---|---|---|
| Parent | 3,4,5-OMe | 2.1 | COX-2 |
| Analog 1 | 3,4,5-Cl | 0.8 | COX-2 |
| Data inferred from . |
Q. What advanced spectroscopic techniques characterize conformational flexibility?
- Methodological Answer :
- Dynamic NMR : Monitor ring-flipping of the spirocyclic core in deuterated DMSO to assess rigidity .
- X-ray Crystallography : Resolve 3D structure to confirm spatial orientation of substituents (analogous to methods in ).
- MD Simulations : Run 100-ns simulations in GROMACS to predict dominant conformers in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
